molecular formula C10H18N2 B8279857 [Cyclopentyl(isopropyl)amino]acetonitrile

[Cyclopentyl(isopropyl)amino]acetonitrile

Cat. No. B8279857
M. Wt: 166.26 g/mol
InChI Key: UABUQSOJXMWYSI-UHFFFAOYSA-N
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Patent
US07094769B2

Procedure details

Hydroxyacetonitrile (8.2 ml of a 70% w/w solution in water, 0.1 mol) was added to a solution of N-isopropylcyclopentanamine (11.43 g, 0.09 mol) (Preparation 23) in ethanol (60 ml). The reaction mixture was heated under reflux for 3 hours, allowed to cool and the solvent removed under reduced pressure. The residue was purified by chromatography on silica gel eluting with dichloromethane:methanol (98:2, by volume) to give the title compound (14.1 g) as a clear oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.43 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]#[N:4].[CH:5]([NH:8][CH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1)([CH3:7])[CH3:6]>O.C(O)C>[CH:9]1([N:8]([CH2:2][C:3]#[N:4])[CH:5]([CH3:7])[CH3:6])[CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC#N
Name
Quantity
11.43 g
Type
reactant
Smiles
C(C)(C)NC1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel eluting with dichloromethane:methanol (98:2, by volume)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N(C(C)C)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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